Isovitexin

Vue d'ensemble

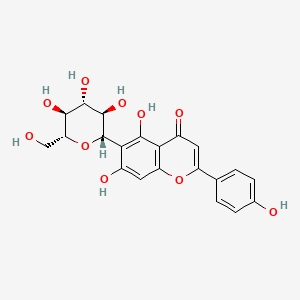

Description

Isovitexin is a flavonoid compound that has been studied for its potential therapeutic effects in various areas of human health. It is a naturally occurring compound found in various plants, including the common grapevine, and has been identified as having a wide range of biological activities. It has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer effects, as well as its ability to inhibit the growth of certain bacteria. Isovitexin has been the subject of increasing research in recent years due to its potential therapeutic properties.

Applications De Recherche Scientifique

1. Diabetes Mellitus Treatment

- Application Summary : Isovitexin has been studied for its effects on diabetes mellitus and its complications. It targets diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .

- Methods of Application : The study compiled results from in vitro and in vivo studies performed with vitexin and isovitexin derivatives relating to diabetes mellitus and its complications .

- Results : Data collected hint that vitexin and isovitexin work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .

2. Cancer Treatment

- Application Summary : Isovitexin has been shown to act synergistically with conventional chemotherapeutic drugs by sensitizing Cancer Stem Cells (CSCs), ultimately leading to improved therapeutic efficacy .

- Methods of Application : The study presents a critical and broad evaluation of the anti-CSC capability of apigenin and isovitexin in different cancers as novel and untapped natural compounds for developing drugs .

- Results : It has been shown that apigenin or isovitexin affected CSC metabolism and reduced CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .

3. Anti-Infective Drug Against S. Aureus

- Application Summary : Isovitexin has the potential to be an anti-infective drug against S. aureus .

- Methods of Application : The study indirectly proved the SrtA inhibitory activity of isovitexin using a fibrinogen-binding assay and a biofilm formation assay .

- Results : Isovitexin treatment decreased the amount of staphylococcal protein A (SpA) on the surface of the cells .

4. Neuroprotective Agent

- Application Summary : Isovitexin has been studied for its neuroprotective effects. It has been found to protect neurons from damage caused by factors such as oxidative stress and inflammation .

- Methods of Application : The study involved in vitro and in vivo experiments to test the neuroprotective effects of isovitexin .

- Results : The results showed that isovitexin can protect neurons from damage, potentially making it a useful treatment for neurodegenerative diseases .

5. Anti-Inflammatory Agent

- Application Summary : Isovitexin has been found to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are substances that promote inflammation .

- Methods of Application : The study involved testing the effects of isovitexin on inflammation in cell cultures .

- Results : The results showed that isovitexin can effectively reduce inflammation, suggesting its potential use in treating inflammatory diseases .

6. Antioxidant Agent

- Application Summary : Isovitexin has been found to have antioxidant properties. It can neutralize harmful free radicals in the body, thereby preventing damage to cells .

- Methods of Application : The study involved testing the antioxidant effects of isovitexin in various experimental models .

- Results : The results showed that isovitexin has strong antioxidant properties, suggesting its potential use in preventing oxidative stress-related diseases .

7. Cardiovascular Disease Treatment

- Application Summary : Isovitexin has been studied for its effects on cardiovascular diseases. It has been found to have cardioprotective effects, potentially making it a useful treatment for heart-related conditions .

- Methods of Application : The study involved in vitro and in vivo experiments to test the cardioprotective effects of isovitexin .

- Results : The results showed that isovitexin can protect heart cells from damage, potentially making it a useful treatment for cardiovascular diseases .

8. Antiviral Agent

- Application Summary : Isovitexin has been found to have antiviral properties. It can inhibit the replication of certain viruses, thereby preventing viral infections .

- Methods of Application : The study involved testing the antiviral effects of isovitexin in cell cultures .

- Results : The results showed that isovitexin can effectively inhibit viral replication, suggesting its potential use in treating viral infections .

9. Osteoanabolic Effect

- Application Summary : Isovitexin has been found to have an osteoanabolic effect in ovariectomized mice, which implies a durable effect over teriparatide .

- Methods of Application : The study involved testing the osteoanabolic effects of isovitexin in ovariectomized mice .

- Results : The results showed that isovitexin had a significant oral bioavailability that translated to osteoanabolic effect equivalent to teriparatide and inhibited bone resorption .

Propriétés

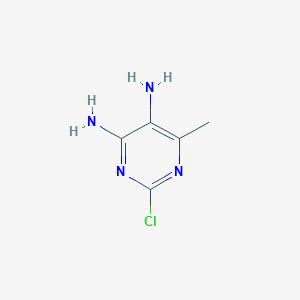

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952152 | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isovitexin | |

CAS RN |

38953-85-4 | |

| Record name | Isovitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoavroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)